1-(2,3-Dimethylphenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Applications in Polymer Science
Hyperbranched Polybenzimidazoles : Novel hyperbranched polybenzimidazoles (HPBIs) have been synthesized using a unique AB2 monomer. These HPBIs exhibit exceptional solubility in aprotic solvents and impressive thermal properties, making them suitable for high-performance applications (Li et al., 2006).
Silver and Palladium Complexes : The study explores the synthesis of dinuclear silver and mononuclear palladium complexes with 2,6-bis(3-butylbenzimidazolin-2-ylidene)pyridine. These complexes show potential in the field of organometallic chemistry (Brown et al., 2009).
Polyimides with Triaryl Imidazole Pendant Group : A new diamine monomer containing a triaryl imidazole pendant group was synthesized, leading to the formation of polyimides with excellent solubility and stability. These materials are promising for advanced material applications due to their high glass transition temperatures and stability (Ghaemy & Alizadeh, 2009).
Applications in Organic Synthesis and Catalysis
Ethene Dimerization and Alkene Isomerization Catalysts : Research reveals that certain nickel precatalysts are highly selective in ethene dimerizations and alkene isomerization. The identification of the catalytically active species through ESI-MS opens up avenues for catalysis research and industrial applications (Escobar et al., 2015).
Phosphine-free Ruthenium Carbene Complex : The development of a phosphine-free ruthenium carbene complex showcases significant catalytic activity for cross metathesis reactions, offering a new perspective in the field of organic synthesis (Bai et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-4-5-13-25-21-11-7-6-10-19(21)24-23(25)18-14-22(27)26(15-18)20-12-8-9-16(2)17(20)3/h6-12,18H,4-5,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGUCVCYWFJUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one |
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